tert-Butyl Bromoacetate-13C tert-Butyl Bromoacetate-13C
Brand Name: Vulcanchem
CAS No.: 1173022-29-1
VCID: VC0057008
InChI: InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1
SMILES: CC(C)(C)OC(=O)CBr
Molecular Formula: C6H11BrO2
Molecular Weight: 196.048

tert-Butyl Bromoacetate-13C

CAS No.: 1173022-29-1

Cat. No.: VC0057008

Molecular Formula: C6H11BrO2

Molecular Weight: 196.048

* For research use only. Not for human or veterinary use.

tert-Butyl Bromoacetate-13C - 1173022-29-1

Specification

CAS No. 1173022-29-1
Molecular Formula C6H11BrO2
Molecular Weight 196.048
IUPAC Name tert-butyl 2-bromoacetate
Standard InChI InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1
Standard InChI Key BNWCETAHAJSBFG-AZXPZELESA-N
SMILES CC(C)(C)OC(=O)CBr

Introduction

PropertyValueReference
Physical StateLight yellow clear liquid
Boiling Point50°C at 10 mmHg
Density1.328 g/mL at 25°C
SolubilitySoluble in alcohol, ether, and many organic solvents
Flash Point49°C (closed cup)

Synthesis Methods

Several approaches exist for synthesizing tert-Butyl Bromoacetate-13C, each with distinct advantages and limitations. The synthesis typically involves incorporating the 13C isotope at specific positions to enable tracking in subsequent applications.

Green Synthesis Method

Recent advancements have introduced environmentally friendly approaches to synthesizing tert-butyl bromoacetate that could potentially be adapted for the 13C-labeled version. One method uses bromoacetic acid and isobutylene as raw materials with a solid superacid catalyst under atmospheric pressure . This approach offers several advantages:

  • High yield (95% or above)

  • Good product quality (99.0% or above purity)

  • Low environmental impact

  • Simple reaction process

  • Recyclable catalyst

The reaction conditions typically involve:

  • Mol ratio of bromoacetic acid to isobutylene: 1:1.1-1.5

  • Reaction temperature: 0-10°C

  • Reaction time: approximately 5 hours

Industrial Production Considerations

For large-scale production, the synthesis utilizes large reactors and distillation units to ensure high yield and purity. The process typically involves careful temperature control and monitoring to maximize conversion and minimize side reactions. The green synthesis method described above offers particular advantages for industrial production due to its environmental profile and operational safety .

Chemical Reactions and Applications

tert-Butyl Bromoacetate-13C participates in various chemical reactions that make it valuable in research and synthesis applications.

As a Synthetic Reagent

The compound functions primarily as an alkylating agent, capable of introducing alkyl groups into biomolecules. This property is valuable in various synthetic pathways, particularly in pharmaceutical development. Specific applications include:

  • Synthesis of N-substituted oligoglycines (peptoids)

  • Building block for substituted tert-butyl acetates

  • Component in the synthesis of dihydropyranyl prelinkers for polymer-assisted deprotection of oligosaccharides

  • Preparation of collagenase inhibitors like (S,S,R)-(-)-actinonin

  • Synthesis of N-Oxalylglycine derivatives

Research Applications

The 13C labeling makes this compound particularly valuable in research contexts:

NMR Spectroscopy Applications

The 13C isotope has a nuclear spin that makes it detectable by NMR spectroscopy, unlike the more abundant 12C isotope. This property allows researchers to track the labeled carbon atoms through various chemical transformations and biological processes . In one example from the search results, 13C-labeled compounds were used for the unambiguous assignment of chemical shifts and to study the dynamics of ligand-biomolecule interactions .

Metabolic Tracing

The isotopic labeling enables researchers to follow metabolic pathways by tracking the labeled carbon atoms as they move through biological systems. This application is crucial for understanding metabolic processes and identifying potential drug targets.

Biological Activity and Toxicity

Understanding the biological interactions and safety profile of tert-Butyl Bromoacetate-13C is essential for its proper handling and application in research settings.

Biological Interactions

The compound functions as an alkylating agent, potentially modifying biomolecules by introducing alkyl groups. This property has implications for both its toxicity and therapeutic potential. The modifications to biomolecule structure and function can lead to cellular damage but may also be harnessed for therapeutic purposes in specific contexts.

Classification ParameterRating/CategoryReference
FlammabilityCategory 3
Health HazardHigh (3)
ReactivityLow (1)
Chronic Health EffectsHigh (3)
Water Hazard Class (WGK)WGK 3 (Severe hazard to waters)

Comparative Analysis with Similar Compounds

Understanding how tert-Butyl Bromoacetate-13C compares to related compounds provides valuable context for its applications and properties.

Comparison with Non-labeled tert-Butyl Bromoacetate

The 13C-labeled version maintains essentially the same chemical reactivity as the non-labeled compound but offers enhanced spectroscopic properties for analytical applications. The primary difference lies in the mass spectrometry and NMR spectroscopy characteristics, which allow for specific tracking of the labeled carbon .

Advantages of 13C Labeling

The incorporation of the 13C isotope provides several advantages:

  • Enhanced visibility in NMR spectroscopy

  • Ability to track specific carbon atoms through chemical transformations

  • Reduced spectral overlap in complex systems

  • Unambiguous assignment of chemical shifts

  • Ability to study molecular dynamics in biomolecular complexes

These properties make 13C-labeled compounds particularly valuable in structural biology, medicinal chemistry, and metabolic research.

Research Findings and Applications

Recent research has demonstrated the utility of 13C-labeled compounds in various scientific contexts.

Structural Biology Applications

One notable application involves the use of 13C-labeled compounds to study biomolecular complexes. For instance, research on labeled tert-Butyl Hoechst dyes has enabled the unambiguous assignment of chemical shifts and examination of the dynamics of dye-aptamer complexes . This application highlights how isotopic labeling can address challenges in structural biology, particularly when dealing with nucleic acid complexes that typically have narrow chemical shift distributions and significant spectral overlap .

Synthesis of Labeled Biological Probes

Another significant application involves the synthesis of labeled biological probes. The search results indicate that tert-Butyl Bromoacetate-13C has been used in the preparation of 13C-labeled tert-Butyl Hoechst dyes, which bind to specific RNA aptamers . Such labeled probes are invaluable for studying the three-dimensional structure and dynamics of biomolecular complexes, providing insights into their function at the molecular level.

Case Studies in Synthetic Chemistry

The compound has been utilized in various synthetic pathways, including the preparation of N,N-Bis(2-quinolylmethyl)-N',N'-bis(tert-butoxycarbonylmethyl)ethylenediamine. In this application, tert-butyl bromoacetate was reacted with various precursors in the presence of potassium carbonate and potassium iodide to yield the desired products with high efficiency (yields of 83-91%) . While this example specifically mentions the non-labeled compound, similar reaction pathways would be applicable to the 13C-labeled version, potentially with the added benefit of tracking the labeled carbon through the synthetic sequence.

Future Perspectives and Research Directions

The unique properties of tert-Butyl Bromoacetate-13C position it as a valuable tool for future research across multiple disciplines.

Emerging Applications in Metabolomics

As metabolomics continues to advance as a field, the importance of isotopically labeled compounds for tracking metabolic pathways is likely to increase. tert-Butyl Bromoacetate-13C could serve as a valuable tool for probing specific metabolic processes, potentially leading to new insights into disease mechanisms and therapeutic targets.

Sustainable Chemistry Advancements

The development of green synthesis methods for tert-butyl bromoacetate presents opportunities for more sustainable production of the 13C-labeled version . As environmental considerations become increasingly important in chemical manufacturing, such approaches may become standard practice, potentially reducing the cost and environmental impact of producing isotopically labeled compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator